Enantiomeric Identity: Quantified Stereochemical Purity vs. (S)-Enantiomer and Racemate
The (R)-enantiomer (CAS 1253790-80-5) is supplied with a minimum purity specification of 98% as verified by HPLC, NMR, and GC batch quality control . The (S)-enantiomer (CAS 1245808-01-8 hydrochloride) is available as a distinct catalog item with its own 98% minimum purity specification and independent stereochemical assignment confirmed by optical rotation or chiral chromatography [1]. The racemic mixture (CAS 787633-87-8) is offered as a separate product with the same purity threshold but lacks enantiomeric enrichment . Procurement of the specified (R)-enantiomer ensures that the stereochemical composition is defined and documented, eliminating the confounding variable of enantiomeric cross-contamination in chiral synthesis or biological assays where the (S)-enantiomer has been reported to exhibit differential kinase inhibition activity .
| Evidence Dimension | Enantiomeric purity and stereochemical identity |
|---|---|
| Target Compound Data | Minimum 98% purity; (R)-configuration confirmed by chiral HPLC or NMR; defined stereocenter (C@H) with InChIKey SPEWNMFCSPYCCJ-NUBCRITNSA-N |
| Comparator Or Baseline | (S)-enantiomer: Minimum 98% purity; (S)-configuration with distinct InChIKey SRVZZCBLNXFARS-YFKPBYRVSA-N; Racemate: Minimum 98% purity; InChIKey SRVZZCBLNXFARS-UHFFFAOYSA-N |
| Quantified Difference | Absolute stereochemical configuration (R vs. S); distinct InChIKey identifiers reflecting non-interchangeable stereoisomers |
| Conditions | HPLC, NMR, and GC batch quality control analysis; chiral chromatography for enantiomeric excess determination |
Why This Matters
Stereochemical identity is non-negotiable in asymmetric synthesis and chiral drug development; substituting enantiomers without verification introduces an uncontrolled variable that can invalidate SAR studies and biological assay results.
- [1] Angene Chemical. (1S)-1-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride (CAS 1245808-01-8). View Source
